Propargyl-PEG4-Sulfone-PEG4-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl protected carboxyl group. This compound is primarily used as a PEG linker in various chemical and biological applications. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions .
Preparation Methods
The synthesis of Propargyl-PEG4-Sulfone-PEG4-t-butyl ester involves the reaction of reactive substances with appropriate reagents, followed by purification to obtain the target product . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . The t-butyl protected carboxyl group can be deprotected by acidic or basic hydrolysis . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Hydrolysis: The t-butyl protected carboxyl group can be deprotected by acidic or basic hydrolysis
Common reagents and conditions used in these reactions include copper catalysts for Click Chemistry and acidic or basic conditions for hydrolysis. The major products formed from these reactions are stable triazole linkages and deprotected carboxyl groups.
Scientific Research Applications
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical synthesis processes
Biology: Facilitates the conjugation of biomolecules via Click Chemistry
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Propargyl-PEG4-Sulfone-PEG4-t-butyl ester involves the formation of stable triazole linkages through Click Chemistry. The propargyl group reacts with azide-bearing compounds or biomolecules in the presence of a copper catalyst, resulting in the formation of triazole linkages . The t-butyl protected carboxyl group prevents self-coupling or polymerization, ensuring the stability and specificity of the reaction .
Comparison with Similar Compounds
Propargyl-PEG4-Sulfone-PEG4-t-butyl ester is unique due to its combination of a propargyl group and a t-butyl protected carboxyl group. Similar compounds include:
Propargyl-PEG4-S-PEG4-t-butyl ester: Contains a similar propargyl group and t-butyl ester but differs in its overall structure.
This compound: Another variant with slight modifications in its chemical structure
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O12S/c1-5-7-30-9-11-32-13-15-34-17-19-36-21-23-39(28,29)24-22-37-20-18-35-16-14-33-12-10-31-8-6-25(27)38-26(2,3)4/h1H,6-24H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRIXFFIEVWNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.